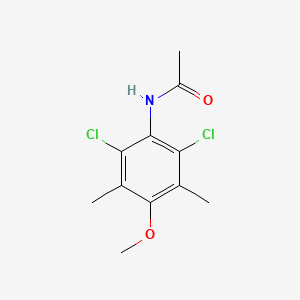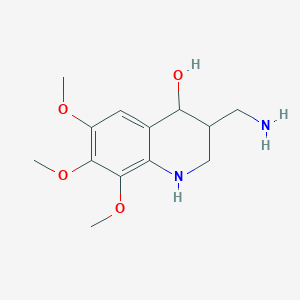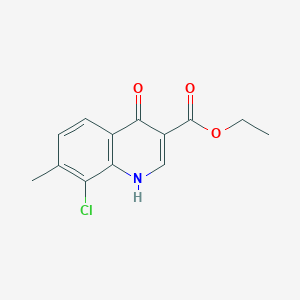![molecular formula C15H12N2OS B15065338 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-66-7](/img/structure/B15065338.png)
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Tolylthio)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the m-tolylthio group in this compound may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with m-tolylthiol. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-chloroquinazoline with m-tolylthiol in the presence of a base.
Cyclization reactions: Using appropriate starting materials that undergo cyclization to form the quinazolinone core with the m-tolylthio substituent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Tolylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The m-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone ring or the m-tolylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced quinazolinone derivatives.
Substitution products: Various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(m-Tolylthio)quinazolin-4(3H)-one may have several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(m-Tolylthio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating signaling pathways, inhibiting or activating enzymes, or interacting with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(p-Tolylthio)quinazolin-4(3H)-one: Similar structure with a para-tolylthio group.
2-(m-Tolylthio)quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazolinone core or the m-tolylthio group.
Uniqueness
2-(m-Tolylthio)quinazolin-4(3H)-one may have unique properties due to the specific positioning of the m-tolylthio group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
6956-66-7 |
|---|---|
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2-(3-methylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)19-15-16-13-8-3-2-7-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18) |
InChI-Schlüssel |
YLUJFBDGTOHPQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)



![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)





![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)


